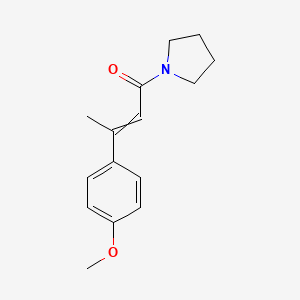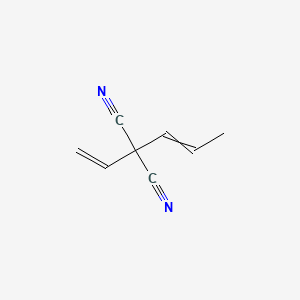
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound with a unique structure that includes a quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The quinoline ring is then alkylated with 2,2,4-trimethyl-1-pentyl halide under basic conditions to introduce the alkyl side chain.
Acetylation: Finally, the alkylated quinoline is acetylated using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a coalescing agent in coatings and personal care products.
2,4,4-Trimethyl-1-pentene: An intermediate in organic synthesis and polymer production.
1-Pentene, 2,4,4-trimethyl-: Utilized in the production of specialty chemicals.
Uniqueness
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide stands out due to its unique quinoline ring system and the presence of both alkyl and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90312-25-7 |
|---|---|
Molekularformel |
C19H30N2O |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
N-(2,2,4-trimethyl-1-pentyl-3,4-dihydroquinolin-7-yl)acetamide |
InChI |
InChI=1S/C19H30N2O/c1-6-7-8-11-21-18-12-16(20-15(3)22)9-10-17(18)14(2)13-19(21,4)5/h9-10,12,14H,6-8,11,13H2,1-5H3,(H,20,22) |
InChI-Schlüssel |
NZJHDLOPDCOPHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)

![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
